An In-depth Technical Guide to Ac-rC Phosphoramidite: Synthesis, Application, and Biological Significance
An In-depth Technical Guide to Ac-rC Phosphoramidite: Synthesis, Application, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
N4-acetylcytidine (ac4C) is a post-transcriptional RNA modification conserved across all domains of life. This modification, where an acetyl group is added to the nitrogen at the fourth position of the cytosine base, plays a crucial role in regulating RNA stability and function. The synthesis of RNA oligonucleotides containing this specific modification is enabled by Ac-rC phosphoramidite (B1245037), a key building block in solid-phase RNA synthesis. This technical guide provides a comprehensive overview of Ac-rC phosphoramidite, including its properties, detailed experimental protocols for its use, and the biological significance of the resulting N4-acetylcytidine-modified RNA.
Core Properties of Ac-rC Phosphoramidite
Ac-rC phosphoramidite, chemically known as 5'-O-(4,4'-Dimethoxytrityl)-N4-acetyl-2'-O-tert-butyldimethylsilyl-cytidine-3'-O-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, is a specialized reagent designed for automated solid-phase RNA synthesis.[1] Its key features include:
-
N4-Acetyl (Ac) Group: Protects the exocyclic amine of cytidine (B196190) during synthesis. This protecting group is compatible with various deprotection strategies, notably rapid deprotection protocols.[2]
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5'-Dimethoxytrityl (DMT) Group: A bulky protecting group on the 5'-hydroxyl function, which is removed at the beginning of each coupling cycle to allow for chain elongation. Its release can be monitored to assess coupling efficiency.[3]
-
2'-O-tert-butyldimethylsilyl (TBDMS) Group: Protects the 2'-hydroxyl group of the ribose sugar, a critical feature for RNA synthesis to prevent chain branching.[1]
-
3'-Phosphoramidite Moiety: The reactive group that, upon activation, couples with the free 5'-hydroxyl of the growing oligonucleotide chain.[3]
Quantitative Performance Data
The performance of Ac-rC phosphoramidite in oligonucleotide synthesis is critical for obtaining high-quality modified RNA. The following table summarizes key quantitative parameters.
| Parameter | Value/Range | Notes |
| Coupling Efficiency | >99% | High coupling efficiency is essential for the synthesis of long oligonucleotides to maximize the yield of the full-length product.[4] |
| Coupling Time | 3 - 10 minutes | The optimal time can vary depending on the synthesizer and the complexity of the sequence. Longer times may be needed for modified phosphoramidites.[2][3] |
| Thermal Stability (ΔTm) | +3.1 °C | The presence of N4-acetylcytidine in an RNA duplex increases its thermal stability compared to an unmodified duplex.[5] |
| Purity (HPLC) | ≥98.0% | High purity of the phosphoramidite reagent is crucial to avoid the incorporation of impurities into the synthesized oligonucleotide.[1] |
| Purity (³¹P NMR) | ≥98.0% | Confirms the integrity of the phosphoramidite group.[1] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of RNA containing Ac-rC
This protocol outlines the standard cycle for incorporating Ac-rC phosphoramidite into a growing RNA chain using an automated DNA/RNA synthesizer.
1. Reagent Preparation:
-
Allow the Ac-rC phosphoramidite vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the phosphoramidite in anhydrous acetonitrile (B52724) to the concentration recommended by the synthesizer manufacturer (typically 0.05 - 0.1 M).[2]
-
Install the phosphoramidite solution on a designated port on the synthesizer.
2. Synthesis Cycle: The synthesis proceeds through a repetitive four-step cycle for each nucleotide addition.
Caption: Automated solid-phase RNA synthesis cycle.
a. Deblocking (Detritylation): The 5'-DMT protecting group is removed from the support-bound oligonucleotide by treatment with an acid, typically trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).[3]
b. Coupling: The Ac-rC phosphoramidite is activated by an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or dicyanoimidazole (DCI), and then coupled to the free 5'-hydroxyl group of the growing RNA chain.[2]
c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion sequences.[3]
d. Oxidation: The newly formed, unstable phosphite (B83602) triester linkage is oxidized to a stable phosphate (B84403) triester using an oxidizing agent, typically a solution of iodine in tetrahydrofuran/water/pyridine.[3]
This four-step cycle is repeated for each nucleotide in the desired sequence.
Protocol 2: Cleavage and Deprotection of Ac-rC Containing Oligonucleotides
Following synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups removed. The acetyl group on cytidine requires specific deprotection conditions to ensure its removal. The "UltraFAST" method is highly recommended.[2][6]
Comparison of Deprotection Methods
| Method | Reagent | Temperature | Duration | Notes |
| UltraFAST | Ammonium (B1175870) Hydroxide (B78521)/Methylamine (B109427) (AMA) (1:1 v/v) | 65°C | 10 minutes | Highly recommended for Ac-rC as it is rapid and avoids base modifications.[2][6] |
| Standard | Concentrated Ammonium Hydroxide | 55°C | 8 - 12 hours | A more traditional and slower method.[2] |
| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temp. | 4 hours | Used for oligonucleotides with other sensitive modifications. Requires compatible protecting groups on other bases (e.g., Pac-dA, iPr-Pac-dG). |
Detailed UltraFAST Deprotection and Desilylation Protocol:
-
Transfer the solid support containing the synthesized RNA to a screw-cap vial.
-
Add a 1:1 (v/v) mixture of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA). Use approximately 1 mL of AMA solution per 1 µmol of synthesis scale.[2]
-
Incubate the vial at 65°C for 10 minutes. This step cleaves the oligonucleotide from the support and removes the cyanoethyl and exocyclic amine protecting groups, including the acetyl group from cytidine.[2][6]
-
Cool the vial and transfer the supernatant to a new tube. Evaporate the solution to dryness.
-
To remove the 2'-O-TBDMS groups, dissolve the dried oligonucleotide in 115 µL of anhydrous DMSO.
-
Add 60 µL of triethylamine (B128534) (TEA) and mix gently.
-
Add 75 µL of triethylamine trihydrofluoride (TEA·3HF) and heat the mixture at 65°C for 2.5 hours.[7]
-
Quench the reaction by adding 1.75 mL of a suitable quenching buffer.
Caption: Post-synthesis cleavage, deprotection, and purification workflow.
Protocol 3: Purification of the Deprotected Oligonucleotide
The crude, deprotected oligonucleotide should be purified to remove truncated sequences and other impurities. High-performance liquid chromatography (HPLC) and polyacrylamide gel electrophoresis (PAGE) are common methods.
-
Anion-Exchange (AEX) HPLC: Separates oligonucleotides based on charge and is effective for purifying RNA.[8]
-
Reversed-Phase (RP) HPLC: Effective for oligonucleotides synthesized with the final 5'-DMT group intact ("DMT-on"), which increases the hydrophobicity of the full-length product.[9]
-
Denaturing PAGE: Provides high-resolution purification for RNA oligonucleotides.[2]
After purification, the RNA should be desalted using methods like ethanol (B145695) precipitation or size-exclusion chromatography.
Biological Significance of N4-acetylcytidine (ac4C)
The incorporation of Ac-rC phosphoramidite into synthetic RNA allows researchers to investigate the multifaceted roles of N4-acetylcytidine in biological systems.
Enhancement of RNA Stability and Translation
N4-acetylcytidine is a crucial epitranscriptomic mark that influences mRNA stability and translation efficiency.[10] The acetylation is catalyzed by the enzyme N-acetyltransferase 10 (NAT10).[10]
-
mRNA Stability: The presence of ac4C can protect mRNA from degradation, thereby increasing its half-life.[11]
-
Translation Regulation: The effect of ac4C on translation is position-dependent.
Involvement in Cellular Signaling Pathways
Recent studies have implicated NAT10-mediated ac4C modification in various cellular signaling pathways, particularly in the context of cancer progression. For example, NAT10 can activate the Wnt/β-catenin pathway by increasing the stability of specific mRNA targets through ac4C modification, leading to increased cell proliferation and migration in colorectal cancer.[14]
Caption: Simplified NAT10/ac4C signaling pathway in cancer.
Conclusion
Ac-rC phosphoramidite is an indispensable tool for the chemical synthesis of RNA oligonucleotides containing the N4-acetylcytidine modification. Its use, combined with optimized synthesis and deprotection protocols, enables the production of high-quality modified RNA for a wide range of applications in research and drug development. Understanding the quantitative aspects of its performance and the biological implications of ac4C is crucial for designing experiments that aim to unravel the complexities of the epitranscriptome and its role in health and disease.
References
- 1. Protocol for the Solid-phase Synthesis of Oligomers of RNA Containing a 2'-O-thiophenylmethyl Modification and Characterization via Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]
- 4. glenresearch.com [glenresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. glenresearch.com [glenresearch.com]
- 8. Method of Oligonucleotide Purification [biosyn.com]
- 9. atdbio.com [atdbio.com]
- 10. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Direct epitranscriptomic regulation of mammalian translation initiation through N4-acetylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N4-acetylcytidine modifies primary microRNAs for processing in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epigenie.com [epigenie.com]
- 14. Acetyltransferase NAT10 regulates the Wnt/β-catenin signaling pathway to promote colorectal cancer progression via ac4C acetylation of KIF23 mRNA - PMC [pmc.ncbi.nlm.nih.gov]
